molecular formula C8H11Cl2NO2S B6257516 2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride CAS No. 1589428-26-1

2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No. B6257516
CAS RN: 1589428-26-1
M. Wt: 256.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride” is a chemical compound with the molecular formula C7H9Cl2NO2S and a molecular weight of 242.12 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H9Cl2NO2S . This indicates that it contains seven carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .

Safety and Hazards

While specific safety and hazard information for “2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride' involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine to form the intermediate, 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetaldehyde. This intermediate is then reacted with glycine to form the final product, 2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride.", "Starting Materials": [ "5-chlorothiophene-2-carbaldehyde", "methylamine", "glycine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 5-chlorothiophene-2-carbaldehyde (1.0 g, 6.4 mmol) in methanol (20 mL) and add methylamine (1.0 M in methanol, 8.0 mL, 8.0 mmol) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add sodium hydroxide (1.0 M, 8.0 mL, 8.0 mmol) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 4: Extract the reaction mixture with diethyl ether (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetaldehyde as a yellow oil (1.2 g, 90%).", "Step 6: Dissolve 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetaldehyde (1.0 g, 5.6 mmol) and glycine (0.7 g, 9.3 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 M in methanol, 5.6 mL, 5.6 mmol) dropwise with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Evaporate the solvent under reduced pressure and dissolve the residue in water (20 mL).", "Step 9: Adjust the pH of the solution to 7-8 with sodium hydroxide (1.0 M) and extract the solution with diethyl ether (3 x 20 mL).", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride as a white solid (1.2 g, 85%)." ] }

CAS RN

1589428-26-1

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.